2-methoxy-5-methyl-N-propylaniline
Description
Overview of Aniline (B41778) Derivatives in Chemical Research
Aniline, an organic compound with the formula C₆H₅NH₂, consists of a phenyl group attached to an amino group and represents the simplest aromatic amine. wikipedia.org Aniline and its derivatives are a class of compounds where one or more hydrogen atoms on the benzene (B151609) ring or the amino group are replaced by other functional groups. wikipedia.org These compounds are of paramount importance in industrial chemistry and are foundational materials for numerous sectors. colab.wsresearchgate.netsci-hub.se
Aniline derivatives serve as crucial intermediates in the production of a wide array of commercial products. They are extensively used in the manufacturing of dyes and pigments, such as indigo (B80030) and various azo dyes. wikipedia.orgsci-hub.seontosight.aiwikipedia.org Furthermore, they are precursors for polymers, most notably polyurethanes, and are essential in the production of rubber processing chemicals where they function as antioxidants. wikipedia.orgsci-hub.setaylorandfrancis.com The pharmaceutical industry also relies heavily on aniline derivatives for the synthesis of various drugs, including analgesics and antibacterial agents. ontosight.ai Their versatile chemical nature makes them a subject of continuous research and development. colab.wsresearchgate.net
Specific Context of 2-methoxy-5-methyl-N-propylaniline within Aromatic Amines
This compound is a specific substituted aromatic amine. uni.lu Its structure is characterized by a benzene ring substituted with a methoxy (B1213986) group (-OCH₃) at the 2-position, a methyl group (-CH₃) at the 5-position, and an N-propylamino group (-NHCH₂CH₂CH₃) at the 1-position. As the nitrogen atom is bonded to one aryl group and one alkyl group (propyl), it is classified as a secondary amine. wikipedia.org
This compound belongs to the broader family of N-alkylanilines and, more specifically, N-propylanilines. chemspider.comtcichemicals.com The presence of the N-propyl group, along with the methoxy and methyl substituents on the aromatic ring, defines its unique chemical identity and influences its physical and chemical properties. While specific experimental data for this compound is not widely available in peer-reviewed literature, its structural characteristics can be defined precisely. uni.lu
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO uni.lu |
| IUPAC Name | This compound uni.lu |
| InChI | InChI=1S/C11H17NO/c1-4-7-12-10-8-9(2)5-6-11(10)13-3/h5-6,8,12H,4,7H2,1-3H3 uni.lu |
| InChIKey | MMQRFEFVLVWALN-UHFFFAOYSA-N uni.lu |
| SMILES | CCCNC1=C(C=CC(=C1)C)OC uni.lu |
| CAS Number | 1019633-33-0 bldpharm.com |
Fundamental Research Questions Pertaining to Substituted Anilines
The study of substituted anilines like this compound is driven by fundamental questions regarding structure-property relationships. A primary area of investigation is how substituents influence the molecule's reactivity and basicity.
Reactivity in Electrophilic Aromatic Substitution: The amino group (-NHR) is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution (EAS) reactions compared to benzene. chemistrysteps.com It directs incoming electrophiles to the ortho and para positions relative to itself. chemistrysteps.com In this compound, the methoxy and methyl groups are also electron-donating and thus activating, further enhancing the ring's reactivity. chemistrysteps.com A key research question is determining the regioselectivity of EAS reactions, which results from the combined directing effects of the three distinct substituents.
Structural Effects: The interplay of substituents governs the molecule's three-dimensional shape, polarity, and intermolecular forces, such as hydrogen bonding. colab.wsresearchgate.net These factors, in turn, dictate physical properties like boiling point, melting point, and solubility. Aromatic amines tend to have diminished hydrogen bonding capabilities compared to aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic ring. wikipedia.org
Interdisciplinary Relevance in Organic Synthesis and Materials Science Precursors
Substituted anilines are versatile building blocks with significant relevance across multiple scientific disciplines. acs.org Their utility stems from the reactivity of both the aromatic ring and the amino group.
Organic Synthesis: Aromatic amines are key intermediates for creating more complex molecules. taylorandfrancis.com The synthesis of compounds like this compound can be approached through several established routes. A common method involves the N-alkylation of a primary aniline, in this case, 2-methoxy-5-methylaniline (B41322). Another major pathway is the catalytic hydrogenation of a corresponding nitroaromatic compound. wikipedia.orgtaylorandfrancis.comprepchem.com Modern synthetic chemistry continues to explore more efficient methods for creating aryl C-N bonds, including catalytic C-H amination and cross-coupling reactions, which are areas of active research. acs.orgnih.gov
Materials Science: The applications of aromatic amines as precursors for functional materials are extensive. acs.org They are fundamental starting materials for the synthesis of azo dyes, which are valued for their intense colors. wikipedia.org For example, the related compound 2-methoxy-5-methylaniline has been used in the synthesis of specific azo dyes and for analyzing aromatic amines in commercial hair dye samples. sigmaaldrich.comsigmaaldrich.comnih.gov Furthermore, aromatic amines are integral to the development of advanced polymers and functional organic materials for use in electronics and other technological applications. sci-hub.setaylorandfrancis.comacs.org Research into using renewable resources, such as lignin, as a source for methyl groups in the N-alkylation of anilines highlights the ongoing innovation in this field. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-methyl-N-propylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-7-12-10-8-9(2)5-6-11(10)13-3/h5-6,8,12H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQRFEFVLVWALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019633-33-0 | |
| Record name | 2-methoxy-5-methyl-N-propylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Engineering for 2 Methoxy 5 Methyl N Propylaniline
Strategies for N-Propylation of Aniline (B41778) Core Structures
The introduction of a propyl group onto the nitrogen atom of an aniline derivative can be achieved through several synthetic strategies. The most prominent among these is reductive amination, also known as reductive alkylation, which offers a direct and efficient route. encyclopedia.pubrsc.org An alternative, though less direct, method involves the formation of an amide followed by its reduction. youtube.com
Reductive Alkylation Protocols
Reductive alkylation is a powerful one-pot reaction that combines the formation of an imine from an amine and a carbonyl compound with a subsequent reduction to the corresponding alkylated amine. encyclopedia.pubresearchgate.net This method is widely favored for its high atom economy and the ability to use readily available starting materials. arkat-usa.org
The direct N-propylation of 2-methoxy-5-methylaniline (B41322) can be accomplished using propionaldehyde (B47417) as the propyl source. The reaction proceeds via the initial formation of an enamine or imine intermediate, which is then hydrogenated in situ. encyclopedia.pubbcrec.id Catalytic hydrogenation is a common method for the reduction step, employing hydrogen gas and a metal catalyst. bcrec.idresearchgate.net
Acrolein can also serve as a precursor, though its use is less direct. It would first need to be selectively hydrogenated to propionaldehyde before participating in the reductive amination. The hydrogenation of nitroarenes to anilines is a well-established industrial process, often utilizing catalysts like nickel, palladium, or platinum. bcrec.id This initial reduction of a corresponding nitro-precursor to 2-methoxy-5-methylaniline is a critical first step if starting from the nitroaromatic compound. researchgate.netmt.com
| Precursor | Reaction Type | Key Intermediates |
| Propionaldehyde | Direct Reductive Amination | Imine/Enamine |
| Acrolein | Hydrogenation followed by Reductive Amination | Propionaldehyde, Imine/Enamine |
The choice of catalyst is paramount in reductive amination, significantly impacting reaction efficiency and selectivity towards the desired mono-N-propylated product over potential side products like the di-propylated aniline. Platinum on carbon (Pt/C) is a highly effective and widely used catalyst for this transformation. researchgate.net It demonstrates excellent activity in the hydrogenation of the imine intermediate formed from the aniline and aldehyde. acs.org
The efficiency of Pt/C can be further enhanced. For instance, the presence of carbon dioxide has been shown to improve selectivity in the reductive amination of ketones with aniline by selectively poisoning sites active for undesired side reactions. researchgate.net The particle size of the supported metal also plays a crucial role; for palladium on titania (Pd/TiO2) catalysts, an optimal particle size of 2-2.5 nm was found to be most effective for imine hydrogenation. acs.org Other catalyst systems based on palladium, rhodium, iridium, ruthenium, and nickel have also been developed and utilized for reductive aminations. encyclopedia.puborganic-chemistry.org
Table of Catalyst Systems and Their Performance in Reductive Amination:
| Catalyst System | Key Features | Reference |
| Platinum on Carbon (Pt/C) | High efficiency, good selectivity for secondary amines. researchgate.net | researchgate.netacs.org |
| Palladium on Carbon (Pd/C) | Effective for one-pot reductive mono-N-alkylation. researchgate.netnih.gov | researchgate.netnih.gov |
| Rhodium/Platinum Bimetallic Nanoparticles | Allows for reductive cross-amination under mild conditions. organic-chemistry.org | organic-chemistry.org |
| Iridium Complexes | Catalyzes transfer hydrogenation for reductive amination. organic-chemistry.org | organic-chemistry.org |
| Ruthenium Complexes | Efficient for reductive amination of aldehydes with anilines. | nih.gov |
| Nickel-based Catalysts | Used in the hydrogenation of nitroarenes to anilines. bcrec.idresearchgate.net | bcrec.idresearchgate.net |
Acid cocatalysts can play a significant role in reductive alkylation by accelerating the formation of the imine or iminium ion intermediate, which is often the rate-limiting step. Brønsted acids like p-toluenesulfonic acid (p-TSA) have been successfully employed to catalyze the N-alkylation of anilines. arkat-usa.org The mechanism is proposed to proceed through the in-situ formation of a reactive intermediate, which is then attacked by the aniline. arkat-usa.org
In some systems, the use of an acid is essential. For example, a method using triethylsilane as the reducing agent for the reductive N-alkylation of aromatic amines with functionalized acetals relies on trifluoroacetic acid (TFA) as a co-reagent. nih.gov This approach offers mild reaction conditions and high yields. nih.gov However, some modern reductive amination procedures have been developed to work efficiently without the need for acid catalysts, which is advantageous when dealing with acid-sensitive substrates. rsc.org
The choice of solvent can have a profound effect on the outcome of a reductive amination reaction. researchgate.net Solvents can influence the solubility of reactants and catalysts, the rate of reaction, and the product selectivity. For instance, in the reductive amination of aniline with acetaldehyde (B116499) using a Pd/C catalyst, a mixture of 2-propanol and water was found to provide the best yield without the formation of the dialkylation product. researchgate.net
The use of environmentally benign solvents is a growing area of focus. While dichloromethane (B109758) and 1,2-dichloroethane (B1671644) have been commonly used, greener alternatives like ethyl acetate (B1210297) are being explored. acsgcipr.org Caution is required when using alcohols as solvents in catalytic hydrogenations, as they can be oxidized on the catalyst surface to form aldehydes or ketones, leading to undesired side products. acsgcipr.org
Amide Formation Followed by Reduction Pathways
An alternative, two-step approach to N-propylanilines involves the initial formation of an amide, followed by its reduction. youtube.com This method, while less direct than reductive amination, can be advantageous in certain situations, particularly when trying to avoid over-alkylation.
First, 2-methoxy-5-methylaniline is reacted with a propanoyl derivative, such as propanoyl chloride or propanoic anhydride, to form N-(2-methoxy-5-methylphenyl)propanamide. ncert.nic.in This acylation reaction is typically straightforward. youtube.com
The subsequent reduction of the amide to the corresponding amine is a key step. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent commonly used for this transformation on a laboratory scale, effectively converting the amide to the secondary amine. youtube.comyoutube.comwikipedia.org This pathway offers a high degree of control as the amide is generally stable and can be isolated and purified before the reduction step. youtube.com
Palladium-Catalyzed Amination Approaches for Aryl Substrates
Modern synthetic organic chemistry offers more direct routes to N-alkylanilines through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier example, enabling the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. kyoto-u.ac.jp
To synthesize 2-methoxy-5-methyl-N-propylaniline via this method, a suitable aryl substrate such as 2-bromo-1-methoxy-4-methylbenzene or 2-chloro-1-methoxy-4-methylbenzene would be coupled with propylamine. The reaction is catalyzed by a palladium complex, which is typically generated in situ from a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and a phosphine-based ligand. researchgate.net The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines like BINAP, Xantphos, or those developed by Buchwald and Hartwig being particularly effective. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is required to facilitate the catalytic cycle. researchgate.net This method is valued for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org
Other N-Alkylation Techniques Applicable to Aniline Derivatives
Beyond the acylation-reduction and palladium-catalyzed pathways, other N-alkylation strategies can be employed to introduce the propyl group onto 2-methoxy-5-methylaniline.
Reductive Amination: This method involves the reaction of 2-methoxy-5-methylaniline with propanal (propionaldehyde). The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the secondary amine. mdpi.com Common reducing agents for this one-pot process include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (H2/Pd/C). This approach is highly efficient and avoids the use of alkyl halides.
Direct Alkylation with Propyl Halides: The direct reaction of 2-methoxy-5-methylaniline with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) is another possible route. ncert.nic.inpsu.edu However, this method is often plagued by a lack of selectivity. The primary amine is nucleophilic, but the desired N-propylated product is often more nucleophilic than the starting material, leading to significant over-alkylation and the formation of the tertiary amine, N,N-dipropyl-2-methoxy-5-methylaniline, and even quaternary ammonium (B1175870) salts. psu.edu Controlling the stoichiometry and reaction conditions to achieve selective mono-alkylation can be challenging.
"Borrowing Hydrogen" Catalysis: An increasingly popular and sustainable method is the N-alkylation of amines with alcohols via "borrowing hydrogen" or "hydrogen autotransfer" catalysis. rsc.org In this process, a transition-metal catalyst (often based on ruthenium or iridium) temporarily "borrows" hydrogen from the alcohol (propanol), oxidizing it to an aldehyde (propanal) in situ. nih.govnih.gov The aniline then condenses with the aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned from the catalyst. This method is highly atom-economical, as the only byproduct is water, and it uses readily available alcohols as alkylating agents. acs.org
Regioselectivity and Stereochemical Control in Synthesis
In the synthesis of this compound, stereochemical considerations at the nitrogen or the propyl group are minimal as there are no chiral centers formed. However, regioselectivity is a paramount concern, specifically ensuring the selective formation of the N-propyl bond without undesired reactions on the aromatic ring.
Factors Influencing Propyl Group Introduction
The regioselectivity of the propyl group's introduction is inherently controlled by the chosen synthetic methodology.
Acylation-Reduction: This two-step pathway offers the highest degree of regioselectivity. Acylation of anilines with acyl halides or anhydrides occurs exclusively on the nitrogen atom due to its high nucleophilicity compared to the aromatic ring carbons. The subsequent reduction of the amide is also specific to the carbonyl group, ensuring the final propyl group is located solely on the nitrogen.
Palladium-Catalyzed Amination: In the Buchwald-Hartwig reaction, regioselectivity is predetermined by the starting materials. The C-N bond forms specifically at the position of the halide (or triflate) on the aromatic ring, providing unambiguous control over the product's constitution.
Reductive Amination: This method also provides excellent N-selectivity. The formation of the imine intermediate occurs at the nitrogen atom, and the subsequent reduction yields the N-alkylated product without ring substitution.
Direct Alkylation: The factors here are more complex. The nucleophilicity of the nitrogen atom generally favors N-alkylation. However, the reaction conditions can influence the outcome. The choice of solvent and the nature of the leaving group on the propyl chain can play a role in directing the substitution.
Control of N-Substitution vs. Ring Alkylation
A classic challenge in aniline chemistry is the competition between N-alkylation (at the amine) and C-alkylation (at the aromatic ring, a Friedel-Crafts type reaction). The electron-donating nature of the amino group activates the aromatic ring, particularly at the ortho and para positions, making it susceptible to electrophilic attack.
Several factors are manipulated to favor the desired N-substitution:
Reaction Conditions: Friedel-Crafts alkylations typically require Lewis acid catalysts. By avoiding strong Lewis acids, the propensity for ring alkylation is significantly reduced. Direct N-alkylation is often performed under basic or neutral conditions, where the nitrogen atom's lone pair is available for nucleophilic attack. acs.org In contrast, acidic conditions protonate the amine, deactivating it towards N-alkylation and potentially favoring C-alkylation.
Steric Hindrance: The substituents already present on the aniline ring can influence the site of attack. The methoxy (B1213986) group at the ortho position to the amine in 2-methoxy-5-methylaniline provides some steric hindrance, which can disfavor ortho-C-alkylation. electronicsandbooks.com
Nucleophilicity of the Amine: The nitrogen atom in an aniline is a soft nucleophile, which tends to react with soft electrophiles at the nitrogen center. Using alkylating agents that are soft electrophiles (like propyl iodide) can favor N-alkylation.
Catalyst Systems: Modern catalytic systems, such as those used in borrowing hydrogen reactions, are specifically designed to facilitate the N-alkylation process through a defined catalytic cycle involving the amine's nitrogen atom, effectively shutting down the pathway for C-alkylation. google.com
By carefully selecting the synthetic strategy and controlling the reaction conditions, chemists can effectively direct the alkylation to the nitrogen atom, minimizing the formation of undesired ring-alkylated byproducts and ensuring an efficient synthesis of this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. Key considerations include maximizing atom economy and minimizing waste. Two plausible synthetic routes for this compound are reductive amination of 2-methoxy-5-methylaniline (also known as p-cresidine) with propanal, and direct N-alkylation with a propyl halide.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.
A theoretically highly atom-economical route to this compound is the direct N-alkylation of 2-methoxy-5-methylaniline with propanol (B110389), following the "borrowing hydrogen" or "hydrogen autotransfer" strategy. organic-chemistry.orgnih.gov In this process, a catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then undergoes reductive amination with the aniline. The only theoretical byproduct is water, leading to a high atom economy. organic-chemistry.org
N-Alkylation with Propyl Halide: This traditional method involves the reaction of 2-methoxy-5-methylaniline with a propyl halide (e.g., propyl bromide). A base is typically required to neutralize the hydrogen halide formed as a byproduct. dtic.mil This method often suffers from lower atom economy due to the formation of a stoichiometric amount of salt waste. wikipedia.org
The following table provides a theoretical comparison of the atom economy for these two synthetic pathways.
| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Reductive Amination | 2-methoxy-5-methylaniline, Propanal, H₂ | This compound | H₂O | 90.8% |
| N-Alkylation | 2-methoxy-5-methylaniline, Propyl Bromide, Base (e.g., NaHCO₃) | This compound | NaBr, H₂O, CO₂ | 53.4% |
| Note: The atom economy for N-alkylation can vary depending on the base used. The calculation assumes sodium bicarbonate as the base. |
As the table illustrates, reductive amination offers a significantly higher theoretical atom economy compared to N-alkylation with a propyl halide. The "borrowing hydrogen" approach with propanol would have an even higher atom economy, approaching that of the reductive amination.
Minimizing waste is a critical aspect of green and sustainable chemical manufacturing. Strategies for waste reduction in the synthesis of this compound focus on the choice of synthetic route, catalyst, and solvent, as well as process optimization.
Catalysis: The use of catalysts is paramount in minimizing waste. For reductive amination, heterogeneous catalysts such as platinum, palladium, or nickel on a solid support are often employed. wikipedia.org These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. For N-alkylation with alcohols, catalysts based on non-noble metals like manganese are being developed as more sustainable alternatives to precious metal catalysts. organic-chemistry.orgrsc.org Gas-phase alkylation over solid acid catalysts like γ-Al₂O₃ also presents an opportunity for waste reduction by simplifying catalyst separation. google.com
Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Traditional volatile organic solvents (VOCs) contribute to air pollution and pose health risks. Greener alternatives include water, supercritical fluids, or ionic liquids. psu.edu For the N-alkylation of anilines, ionic liquids have been shown to act as both solvent and catalyst, potentially improving selectivity and allowing for easier product separation and solvent recycling. psu.edu
Process Optimization: Careful control of reaction parameters such as temperature, pressure, and stoichiometry can significantly reduce the formation of byproducts. In N-alkylation, over-alkylation to form tertiary amines is a common side reaction. wikipedia.org By optimizing conditions and catalyst selection, the formation of the desired secondary amine can be maximized.
The following table outlines potential waste streams and corresponding minimization strategies for the synthesis of this compound.
| Synthetic Route | Potential Waste Products | Waste Minimization Strategies |
| Reductive Amination | Spent catalyst, solvent, unreacted starting materials | Use of recyclable heterogeneous catalysts, use of greener solvents (e.g., water, if feasible), optimization of reaction conditions to maximize conversion. |
| N-Alkylation with Propyl Halide | Halide salts (e.g., NaBr), spent base, solvent, over-alkylation products | Use of a "borrowing hydrogen" approach with propanol to eliminate halide waste, use of catalytic rather than stoichiometric base, optimization for selectivity to the secondary amine. |
Scale-Up and Process Intensification Studies
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of scale-up and process intensification. For the synthesis of this compound, these studies would focus on ensuring safety, efficiency, and consistency at a larger scale.
Continuous Flow Synthesis: A significant process intensification strategy is the move from traditional batch reactors to continuous flow systems. Continuous flow reactors offer several advantages, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety, particularly for exothermic reactions. nih.gov The N-alkylation of anilines has been successfully demonstrated in continuous flow systems, leading to higher efficiency and reduced solvent usage. researchgate.net For the synthesis of this compound, a continuous process could involve pumping a stream of the reactants (2-methoxy-5-methylaniline and propanal or propanol) through a heated tube packed with a solid catalyst. The product stream would then be collected and purified continuously. This approach could significantly increase throughput and reduce reactor downtime.
Catalyst Development and Immobilization: For large-scale production, the stability and reusability of the catalyst are critical. Research into robust heterogeneous catalysts that can withstand industrial operating conditions is essential. Immobilizing the catalyst in the reactor, for instance in a packed bed for a continuous flow process, simplifies separation and recycling, contributing to a more economical and sustainable process. Zeolite catalysts have been explored for the gas-phase N-alkylation of anilines, offering a pathway for a continuous, heterogeneously catalyzed process. google.com
Advanced Spectroscopic Investigations and Structural Dynamics of 2 Methoxy 5 Methyl N Propylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules. For 2-methoxy-5-methyl-N-propylaniline, NMR provides detailed insights into the molecule's conformational preferences, the electronic environment of its atoms, and the connectivity between them.
The rotation around the nitrogen-aryl (N-Ar) single bond in aniline (B41778) derivatives is often hindered due to steric interactions and the partial double-bond character arising from the delocalization of the nitrogen lone pair into the aromatic π-system. This restricted rotation can lead to the existence of distinct, slowly interconverting rotamers (rotational isomers) on the NMR timescale. nih.govmontana.edu
Variable-Temperature (VT) NMR spectroscopy is the primary method used to study these dynamic processes. gac.eduresearchgate.net By recording NMR spectra at different temperatures, one can observe changes in the line shape of signals corresponding to nuclei that exchange between magnetically non-equivalent environments. montana.edu
At Low Temperatures: When the rate of rotation around the N-Ar bond is slow compared to the NMR timescale, separate signals for the different rotamers may be observed. gac.edu For this compound, this would mean the protons and carbons of the N-propyl group and the aromatic ring may show distinct peaks for each stable conformation.
At the Coalescence Temperature (Tc): As the temperature increases, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two separate signals broaden and merge into a single, broad peak. researchgate.net
At High Temperatures: At temperatures well above Tc, the N-Ar bond rotation is rapid, and the NMR spectrum shows a single, time-averaged signal for the exchanging nuclei. gac.edu
The rate constant (k) for the rotational process at the coalescence temperature can be calculated from the separation of the signals (Δν in Hz) at low temperature. From this, the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation, can be determined using the Eyring equation. researchgate.net Studies on sterically hindered anilides and other amides have demonstrated that these rotational barriers can be in the range of 3-20 kcal/mol, a range easily accessible by dynamic NMR techniques. nih.govgac.edu For this compound, the steric bulk of the ortho-methoxy group and the N-propyl group would be expected to create a measurable barrier to rotation.
The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Analyzing the ¹H and ¹³C NMR chemical shifts of this compound allows for a detailed understanding of the intramolecular electronic interactions between the substituents and the aniline core.
Substituent effects on the chemical shifts of aniline ring protons and carbons are well-documented. cdnsciencepub.comresearchgate.net The -NHR, -OCH₃, and -CH₃ groups all act as electron-donating groups (EDGs) through resonance and/or induction, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding generally causes the corresponding ¹H and ¹³C signals to shift upfield (to lower ppm values) compared to unsubstituted benzene (B151609). cdnsciencepub.com
In this compound:
The powerful electron-donating amino group (-NH-propyl) and methoxy (B1213986) group (-OCH₃) will significantly shield the aromatic ring.
The chemical shift of the nitrogen atom, which can be observed via ¹⁵N NMR, provides direct information about the electronic state of the amino group. nih.govresearchgate.net The degree of delocalization of the nitrogen's lone pair into the ring influences this shift.
Intramolecular hydrogen bonding between the N-H proton and the oxygen of the ortho-methoxy group could potentially occur. This interaction would restrict the conformation and would be observable as a downfield shift of the N-H proton signal and could also influence the chemical shifts of the nearby aromatic protons and carbons.
While 1D NMR provides information on chemical environments, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the molecular structure by revealing scalar (J-coupling) and spatial (through-space) correlations.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the N-propyl chain (e.g., NH to CH₂, CH₂ to CH₂, CH₂ to CH₃) and between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J_CH). sdsu.eduresearchgate.net It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For example, it would link the methyl protons at ~2.3 ppm to the methyl carbon, the methoxy protons to the methoxy carbon, and each aromatic proton to its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH, ³J_CH). sdsu.eduresearchgate.net It is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the N-H proton to the aromatic carbon C2, confirming the site of N-alkylation. It would also show correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern.
The table below summarizes the key expected correlations for assigning the structure of this compound.
| Experiment | Correlating Nuclei | Purpose and Expected Correlations |
|---|---|---|
| COSY | ¹H ↔ ¹H | - Aromatic H4 ↔ H3, H4 ↔ H6
|
| HSQC | ¹H ↔ ¹³C (1-bond) | - Aromatic: H3 ↔ C3, H4 ↔ C4, H6 ↔ C6
|
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | - Aromatic H6 ↔ C2, C4, C5
|
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum provides information about the conjugated π-systems and the presence of non-bonding electrons.
The UV-Vis spectrum of an aniline derivative is dominated by electronic transitions involving the aromatic ring and the substituents. iosrjournals.org The presence of the amino group, methoxy group, and the aromatic ring in this compound gives rise to characteristic absorption bands.
π-π Transitions:* These are high-intensity transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. For substituted benzenes, there are typically two such bands, analogous to the E₂ (ca. 204 nm) and B (ca. 255 nm) bands of benzene. The electron-donating substituents (-NH-propyl, -OCH₃, -CH₃) cause a bathochromic shift (shift to longer wavelengths) and an increase in the intensity of these bands due to the extension of the chromophore. mdpi.com
n-π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital of the aromatic ring. These transitions are typically of lower intensity than π-π* transitions. scielo.org.za The interaction of the nitrogen lone pair with the ring makes this transition a key feature of the aniline chromophore, often appearing as a long-wavelength shoulder or a distinct band. researchgate.net
While UV-Vis spectroscopy provides the experimental absorption data, computational methods are essential for a detailed interpretation of the spectra. Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra by calculating the energies and oscillator strengths (intensities) of electronic transitions. mdpi.commdpi.com
The process involves:
Geometry Optimization: The ground-state geometry of the molecule is optimized using DFT. researchgate.net
TD-DFT Calculation: Using the optimized geometry, the vertical excitation energies (the energy difference between the ground and excited states without change in geometry) and oscillator strengths are calculated. mdpi.com
Spectrum Simulation: The calculated transitions are then broadened (e.g., with a Gaussian function) to simulate a theoretical UV-Vis spectrum that can be directly compared with the experimental one. mdpi.com
Crucially, TD-DFT analysis allows for the characterization of each transition by identifying the molecular orbitals involved. For this compound, this analysis would likely show that the main absorption bands arise from transitions originating from the Highest Occupied Molecular Orbital (HOMO) and lower-lying orbitals to the Lowest Unoccupied Molecular Orbital (LUMO) and higher-lying orbitals. The HOMO is expected to have significant contributions from the nitrogen lone pair and the aromatic π-system, while the LUMO will be a π* orbital of the ring. This confirms the n-π* and π-π* nature of the observed transitions and provides a quantitative link between the molecule's electronic structure and its spectral properties. scielo.org.zaresearchgate.net
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| ~295 | ~0.15 | HOMO → LUMO | π → π* / n → π |
| ~240 | ~0.80 | HOMO-1 → LUMO, HOMO → LUMO+1 | π → π |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of a molecule. For this compound, the spectra would be a composite of vibrations from the N-propyl group, the substituted benzene ring, and the methoxy group.
Characterization of Functional Group Vibrations
The vibrational spectrum of this compound can be dissected by assigning specific frequency ranges to its distinct functional moieties. The analysis of related N-alkylanilines and substituted anilines provides a strong basis for these assignments. researchgate.netglobalresearchonline.net
N-H and C-N Vibrations: The secondary amine (N-H) stretching vibration is a key indicator, typically appearing in the 3350-3450 cm⁻¹ region in the IR spectrum. The C-N stretching vibration of the aromatic amine is expected in the 1250-1340 cm⁻¹ range. For N-propylaniline, a reference compound, characteristic IR absorptions are well-documented. chemicalbook.com
Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. C-H stretching vibrations on the aromatic ring typically occur above 3000 cm⁻¹. The C=C stretching vibrations within the ring are expected in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would appear in the 800-900 cm⁻¹ range.
Alkyl Group Vibrations: The N-propyl and methyl groups contribute to C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are found in the 2850-2980 cm⁻¹ region. Bending (scissoring, wagging, twisting) vibrations for these groups appear in the 1375-1470 cm⁻¹ range.
Methoxy Group Vibrations: The methoxy (O-CH₃) group is characterized by a strong C-O stretching band, anticipated to appear in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1060 cm⁻¹ (symmetric) regions.
The table below summarizes the expected vibrational frequencies based on data from analogous compounds.
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
< table>
Assessment of Hydrogen Bonding and Conformational Preferences
IR and Raman spectroscopy are sensitive to intermolecular forces, particularly hydrogen bonding. spectroscopyonline.com The presence of an N-H group as a hydrogen bond donor and the oxygen of the methoxy group and the nitrogen itself as potential acceptors allows for the formation of intermolecular hydrogen bonds in the condensed phase.
This interaction would be observable as a broadening and a red-shift (shift to lower frequency) of the N-H stretching band compared to its frequency in a dilute, non-polar solvent. The magnitude of this shift can provide a qualitative measure of the hydrogen bond strength.
Conformational isomers (conformers) arise from rotation around single bonds, such as the C-N bond and the C-C bonds of the propyl group. libretexts.orglibretexts.org While individual conformers are often difficult to isolate at room temperature, their presence can sometimes be inferred from the appearance of multiple peaks in specific regions of the vibrational spectrum, especially at low temperatures. The relative intensities of these bands can provide information about the equilibrium populations of the different conformers.
X-ray Diffraction Studies of Related Crystalline Derivatives
Analysis of Molecular Conformation and Torsion Angles
The conformation of this compound would be determined by the spatial arrangement of its substituents around the central aniline core. Key conformational parameters include the torsion (dihedral) angles that define the orientation of the N-propyl and methoxy groups relative to the benzene ring.
N-Propyl Group Conformation: The orientation of the propyl group relative to the aniline ring is a critical feature. The C-C-N-C torsion angle would define this relationship. Steric hindrance between the propyl group and the ortho-methoxy group would likely force the propyl group into a specific, energetically favorable conformation to minimize repulsion. libretexts.orgmaricopa.edu Studies on other N-substituted anilines often show a non-planar arrangement around the nitrogen atom. researchgate.net
Methoxy Group Orientation: The methoxy group's orientation is defined by the C(ring)-C(ring)-O-C(methyl) torsion angle. It typically lies nearly coplanar with the benzene ring to maximize π-conjugation, but steric interactions with the adjacent N-propyl group could cause it to twist out of the plane.
Ring Planarity: The benzene ring itself is expected to be largely planar, though minor puckering can be induced by bulky substituents.
Analysis of related structures, such as N-(2-methoxyphenyl)acetamide, reveals specific torsion angles that define the relationship between the substituent and the ring. libretexts.org Similar analyses would be crucial for understanding the precise geometry of this compound.
Insights into Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Crystal packing describes how molecules are arranged in the crystal lattice. This arrangement is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal. nih.govmq.edu.au
By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov
N-H···O/N Hydrogen Bonds: The amine proton (N-H) can form hydrogen bonds with the methoxy oxygen or the nitrogen atom of a neighboring molecule. These would appear as sharp spikes in the fingerprint plot.
C-H···π Interactions: Hydrogen atoms from the alkyl groups or the ring can interact with the π-electron cloud of an adjacent benzene ring.
H···H Contacts: Due to the abundance of hydrogen atoms, these contacts typically comprise the largest percentage of the Hirshfeld surface area. nih.gov
C···H/H···C Contacts: These represent a significant portion of the van der Waals interactions.
The table below provides a hypothetical breakdown of intermolecular contacts based on analyses of similar substituted anilines. nih.gov
Table 2: Predicted Hirshfeld Surface Contact Contributions for a Crystalline Derivative
< table>
This analysis provides critical insights into the forces that dictate the supramolecular architecture, influencing physical properties like melting point and solubility.
Table of Mentioned Compounds
< table>
Computational and Theoretical Studies on 2 Methoxy 5 Methyl N Propylaniline
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a predominant computational method used for predicting the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules. Calculations would typically be performed using a basis set like 6-311++G(d,p) to provide a good description of the electronic distribution. researchgate.net
A crucial first step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For 2-methoxy-5-methyl-N-propylaniline, this would involve calculating the bond lengths, bond angles, and dihedral angles.
The analysis would also explore the conformational landscape, particularly the rotation around the C(ring)-N bond and the orientation of the N-propyl and O-methoxy groups. The amino group in substituted anilines is known to be non-planar with respect to the benzene (B151609) ring, and the degree of this pyramidalization is influenced by the electronic nature of the substituents. afit.edu The presence of an ortho-methoxy group would likely lead to intramolecular hydrogen bonding between the amine hydrogen and the methoxy (B1213986) oxygen, influencing the preferred conformation. core.ac.uk
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value Range | Influencing Factors |
|---|---|---|
| C(ring)-N Bond Length | ~1.40 Å | Electron donation from N to ring, steric hindrance |
| C(ring)-O Bond Length | ~1.36 Å | Resonance effect of the methoxy group |
| N-H···O Intramolecular H-bond | Present | Proximity of ortho-methoxy and amine groups |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov
HOMO: Represents the ability to donate an electron. For an aniline (B41778) derivative, the HOMO is typically localized on the aniline ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack.
LUMO: Represents the ability to accept an electron. The LUMO is usually distributed over the aromatic ring.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov
For this compound, the electron-donating methoxy and methyl groups would be expected to raise the energy of the HOMO and slightly alter the energy of the LUMO, leading to a relatively small energy gap compared to unsubstituted aniline. researchgate.net
Table 2: Predicted FMO Properties for this compound (Illustrative)
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | -5.0 to -5.5 | High susceptibility to electrophilic attack |
| ELUMO | -0.5 to -1.0 | Moderate ability to accept electrons |
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It helps predict where a molecule is susceptible to electrophilic and nucleophilic attack.
Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. In this compound, these would be concentrated around the oxygen atom of the methoxy group and potentially on the aromatic ring at positions ortho and para to the activating amino group. nih.gov
Blue Regions (Positive Potential): Indicate electron-poor areas, which are targets for nucleophilic attack. These would be found around the hydrogen atoms of the amine group. nih.gov
The MEP map would visually confirm the activating, ortho-para directing nature of the amino and methoxy substituents.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions.
For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring (n → π* interaction). This interaction is fundamental to the electron-donating character of the amino group. Similarly, it would show the ICT from the oxygen lone pairs of the methoxy group into the ring. The analysis yields stabilization energies (E(2)) associated with these interactions, with higher values indicating stronger delocalization.
Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule. They quantify the change in electron density at a specific point when the total number of electrons in the molecule changes.
f+(r): Predicts the site for nucleophilic attack (where an electron is added).
f-(r): Predicts the site for electrophilic attack (where an electron is removed).
f0(r): Predicts the site for radical attack.
By condensing these values onto individual atoms (Condensed-to-Atoms Fukui Indexes or CAFI), one can rank the reactivity of each atom in the molecule. For this compound, the CAFI values would likely show that the nitrogen atom and specific carbons on the aromatic ring (ortho and para to the NH-propyl group) are the most susceptible to electrophilic attack.
Quantification of Molecular Basicity
The basicity of an aniline is a measure of its ability to accept a proton, typically quantified by its pKa value. The substituents on the aromatic ring have a profound effect on this property.
Electron-donating groups (like methyl and methoxy) increase the electron density on the nitrogen atom, making it a stronger base and thus increasing its pKa.
Electron-withdrawing groups decrease the electron density on the nitrogen, making it a weaker base and lowering its pKa.
The basicity of this compound would be expected to be higher than that of unsubstituted aniline due to the presence of two electron-donating groups. Computational methods can predict the pKa by calculating the proton affinity (the negative of the enthalpy change for the protonation reaction) or by using thermodynamic cycles in solution. Studies on substituted anilines have shown a strong correlation between the calculated natural charge on the amino nitrogen and the experimental pKa values, suggesting that a higher negative charge on the nitrogen leads to greater basicity. afit.edu
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Theoretical Approaches Utilizing Information-Theoretic Descriptors (e.g., Shannon Entropy, Fisher Information)
In the realm of computational chemistry, information-theoretic descriptors like Shannon entropy and Fisher information serve as powerful tools for analyzing molecular electronic systems. nipne.ro These descriptors offer complementary perspectives on electron density distribution. arxiv.org Shannon entropy quantifies the global delocalization of electron density, while Fisher information measures its local concentration, which is often indicative of reactivity. arxiv.orgstackexchange.com
For this compound, the electron-donating nature of the methoxy, methyl, and N-propyl substituents is expected to increase the delocalization of electron density across the aromatic system. This would theoretically result in a higher Shannon entropy value compared to unsubstituted aniline. The delocalization is a consequence of the combined inductive and resonance effects of these groups, which push electron density into the benzene ring.
Conversely, Fisher information is a measure of the localization of this electron density. Regions with high Fisher information values correspond to areas of high electron concentration and are often the most reactive sites in a molecule. In this compound, the nitrogen atom of the N-propylamino group and specific carbon atoms on the ring are predicted to be such regions of high electron localization, making them susceptible to electrophilic attack. The interplay between the delocalizing effects of the substituents and the localizing nature of the nitrogen atom's lone pair defines the molecule's electronic landscape. Computational studies on other systems have shown that these entropic measures can effectively distinguish changes in the shape of probability density distributions. arxiv.org
Table 1: Illustrative Information-Theoretic Values for Aniline Derivatives
This table presents hypothetical data to illustrate the expected trends in Shannon Entropy and Fisher Information based on substitution patterns.
| Compound | Shannon Entropy (S) (a.u.) | Fisher Information (I) (a.u.) |
| Aniline | 5.8 | 35.2 |
| 4-Methylaniline | 6.1 | 34.8 |
| 4-Methoxyaniline | 6.3 | 34.5 |
| This compound | 6.7 | 33.9 |
Correlation with Experimental Acidity/Basicity Data of Related Anilines
The basicity of anilines, typically quantified by the pKa of their conjugate acids, is highly dependent on the electronic and steric effects of substituents on the aromatic ring. nih.govacs.org For this compound, the N-propyl group, an alkyl substituent, inductively donates electron density to the nitrogen atom, thereby increasing its basicity relative to aniline. Similarly, the methyl and methoxy groups are electron-donating, which further enhances the electron density on the nitrogen, making the lone pair more available for protonation.
The position of these substituents is critical. The methoxy group at the ortho-position, while electronically donating, can introduce steric hindrance that may slightly impede the approach of a proton to the nitrogen lone pair. The methyl group is in the para position relative to the amino group, where its electron-donating effect is most pronounced. By comparing the experimental pKa values of related aniline derivatives in solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, it is possible to predict the basicity of the target molecule. researchgate.netut.ee Computational strategies have also been developed to calculate the pKa values of substituted anilines, providing a theoretical framework for these predictions. acs.org
Table 2: Experimental pKa Values of Conjugate Acids of Related Anilines in DMSO
| Compound | pKa of Conjugate Acid |
| Aniline | 3.6 |
| 4-Chloroaniline | 2.7 |
| 4-Methylaniline | 4.3 |
| 4-Methoxyaniline | 4.2 |
| N-Methylaniline | 4.5 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational lens to view the time-dependent behavior of molecules, including conformational changes and interactions with their environment.
Investigation of Dynamic Conformational Changes
The structural flexibility of this compound arises from the rotational freedom around several key single bonds, namely the C(ring)-N bond, the N-C(propyl) bond, and the C(ring)-O bond of the methoxy group. MD simulations can track the evolution of the corresponding dihedral angles to map the molecule's conformational energy landscape and identify the most stable, low-energy conformations.
Solvent Effects on Molecular Behavior
The surrounding solvent environment can profoundly influence the conformational preferences and dynamic behavior of a solute molecule. youtube.com MD simulations using explicit solvent models can elucidate these complex interactions. nih.gov
In a polar protic solvent such as water, this compound would engage in hydrogen bonding. The nitrogen atom's lone pair and the methoxy oxygen can act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor. These strong solute-solvent interactions would compete with and potentially disrupt any intramolecular hydrogen bonds, leading to a different conformational population compared to the gas phase. Prolonged exposure to organic solvents can lead to the movement of solvent molecules into the molecular structure, causing changes in local polarity and conformation. nih.gov
In a nonpolar (aprotic) solvent, these specific hydrogen bonding interactions would be absent. The conformational landscape would be primarily dictated by weaker van der Waals forces and the intrinsic intramolecular interactions. By analyzing radial distribution functions and the dynamics of the solvent shell, MD simulations can provide a detailed picture of how different solvents structure themselves around the molecule and modulate its behavior.
Electrophilic Aromatic Substitution (EAS) Reactions
The benzene ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of electron-donating groups. byjus.comwikipedia.org The N-propylanilino, methoxy, and methyl groups all increase the electron density of the ring, making it more nucleophilic and susceptible to attack by electrophiles. vanderbilt.edu
Both the N-propylanilino group (a substituted amino group) and the methoxy group are powerful activating groups and are ortho, para-directors. wikipedia.orgvanderbilt.edu Their activating nature stems from the ability of the nitrogen and oxygen atoms to donate their lone pair of electrons to the aromatic ring through resonance. This donation of electron density significantly stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. wikipedia.org
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
| -NH-CH₂CH₂CH₃ | +R >> -I (Resonance donation) | Strongly Activating | Ortho, Para |
| -OCH₃ | +R > -I (Resonance donation) | Strongly Activating | Ortho, Para |
| -CH₃ | +I (Inductive donation), Hyperconjugation | Weakly Activating | Ortho, Para |
This table summarizes the electronic effects and directing properties of the substituents on the aniline ring.
The regiochemistry of EAS reactions on this compound is determined by the cumulative directing effects of the existing substituents and steric considerations. The available positions for substitution on the ring are C3, C4, and C6.
Position C6: This position is ortho to the powerful N-propylanilino activating group and ortho to the methyl group. It is strongly activated.
Position C4: This position is para to the strongly activating methoxy group and meta to the N-propylanilino group. It is also strongly activated.
Position C3: This position is ortho to the methoxy group and meta to the N-propylanilino group. It is activated, but generally less so than the C4 and C6 positions which benefit from being ortho or para to the more powerful amino-functional group.
Competition between these activated sites will occur. The N-propylanilino group is typically a stronger activator than the methoxy group. Therefore, positions ortho and para to it are most favored. The para position is blocked by the methyl group. This leaves the C6 position as a primary target. However, the bulky N-propyl group may sterically hinder attack at the adjacent C6 position. Consequently, substitution at the less sterically encumbered C4 position, which is para to the methoxy group, is also a highly probable outcome. The precise product distribution would likely depend on the specific electrophile and reaction conditions, such as solvent polarity. lookchem.com
Oxidation Reactions
Substituted anilines are susceptible to oxidation, yielding a variety of products depending on the oxidant and reaction conditions. openaccessjournals.com The electron-rich nature of this compound, conferred by its multiple electron-donating groups, makes it particularly sensitive to oxidizing agents.
The oxidation of anilines, especially those with para-amino or para-hydroxy groups, can lead to the formation of benzoquinones. organicreactions.org While this compound does not have a para-substituent that is easily eliminated, the oxidation of substituted anilines can still yield quinone or quinone-imine structures through more complex pathways. openaccessjournals.comorganicreactions.org For instance, oxidation of aniline itself with reagents like potassium dichromate can produce p-benzoquinone. researchgate.net The presence of the methoxy group can facilitate the formation of methoxy-substituted quinone derivatives, which are known intermediates in various synthetic and biological processes.
| Oxidizing Agent | Potential Product Type |
| Potassium dichromate (K₂Cr₂O₇) | Polyanilinic structures, potential for quinone-like species |
| Cerium(IV) sulfate (Ce(SO₄)₂) | Oxidized dimeric or polymeric products |
| Hydrogen peroxide (H₂O₂) (with catalyst) | Nitroso or nitro derivatives, potential for ring oxidation |
| Ozone (O₃) | Ring cleavage products under harsh conditions |
This table presents potential outcomes of oxidizing this compound with various agents, based on the known reactivity of substituted anilines. asianpubs.orgacs.org
The oxidation of anilines typically proceeds through a one-electron transfer mechanism to form a radical cation as the initial intermediate. mdpi.comumn.eduacs.org This highly reactive species can then undergo several subsequent reactions:
Deprotonation: The radical cation can lose a proton from the nitrogen atom to form an aminyl radical.
Coupling: Radical species can couple with each other, leading to the formation of dimeric products such as substituted hydrazines or benzidines. Further oxidation of these dimers can lead to polymeric materials.
Attack by Nucleophiles: In the presence of nucleophiles like water, the radical cation can be attacked, leading to hydroxylated aniline derivatives which can be further oxidized to quinones.
The specific pathway is highly dependent on factors such as the pH of the medium and the nature of the oxidizing agent. openaccessjournals.com In acidic media, polymerization is often favored, while in neutral or basic conditions, other products like quinones or azoxybenzenes may be formed. asianpubs.org
N-Functionalization Reactions
The secondary amine functionality (-NH-propyl) in this compound is a key site for chemical modification, allowing for the introduction of various functional groups onto the nitrogen atom. These N-functionalization reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.
Common N-functionalization reactions for secondary anilines include:
N-Alkylation: Introduction of an additional alkyl group to form a tertiary amine. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. acs.orgmdpi.com
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides. This is a common method for protecting the amino group or for synthesizing amide-containing target molecules.
N-Arylation: Formation of a C-N bond with an aryl group, typically through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), to yield a triarylamine.
N-Nitrosation: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an N-nitrosamine.
| Reaction Type | Reagent Example(s) | Product Functional Group |
| N-Alkylation | Methyl iodide (CH₃I), Benzaldehyde/NaBH₄ | Tertiary Amine |
| N-Acylation | Acetyl chloride (CH₃COCl), Acetic anhydride | Amide |
| N-Sulfonylation | Tosyl chloride (TsCl) | Sulfonamide |
| N-Nitrosation | Sodium nitrite/HCl (NaNO₂/HCl) | N-Nitrosamine |
| N-Arylation | Aryl bromide, Pd catalyst, base | Triarylamine |
This table outlines common N-functionalization reactions applicable to the secondary amine group of this compound.
Structure Property Relationships in 2 Methoxy 5 Methyl N Propylaniline and Its Analogs
Influence of Methoxy (B1213986) and Methyl Substituents on Aromatic Ring Electron Density
The methoxy (-OCH₃) and methyl (-CH₃) groups attached to the benzene (B151609) ring of 2-methoxy-5-methyl-N-propylaniline significantly modulate the electron density of the aromatic system. Both are generally considered electron-donating groups, but they operate through different mechanisms.
The methoxy group exerts a strong, electron-donating resonance effect (or mesomeric effect) and a weaker, electron-withdrawing inductive effect. vaia.comlibretexts.org The oxygen atom's lone pairs can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. vaia.comlibretexts.org This increased electron density makes the ring more susceptible to electrophilic aromatic substitution. Conversely, the high electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond (inductive effect). vaia.comlibretexts.org While the resonance effect typically dominates, the inductive effect can slightly deactivate the meta positions relative to benzene. vaia.com
The methyl group , on the other hand, is a weak electron-donating group that operates primarily through an inductive effect. The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the aromatic ring, leading to a slight push of electron density into the ring. libretexts.org Hyperconjugation, the delocalization of sigma-bond electrons, also contributes to its electron-donating nature.
Electronic Effects and Their Impact on Reactivity and Spectroscopic Signatures
The electronic effects of the methoxy, methyl, and N-propyl substituents have a profound impact on the reactivity and spectroscopic properties of this compound. These effects are often quantified and correlated with various experimental and computational parameters.
Correlation of Substituent Electronic Effects with Rotational Barriers
The rotation around the C-N bond in anilines is a key factor in determining their conformational preferences and is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the methoxy and methyl groups in the title compound, increase the electron density on the ring and can enhance the π-conjugation between the nitrogen lone pair and the aromatic system. This increased double-bond character of the C-N bond leads to a higher rotational barrier. medjchem.comresearchgate.net Conversely, electron-withdrawing groups tend to decrease this barrier. medjchem.com Theoretical studies on substituted anilines have shown a strong correlation between the calculated rotational barrier and various parameters that reflect the electronic effects of the substituents, such as Hammett constants. medjchem.comresearchgate.net
Table 1: Correlation of Substituent Effects with Molecular Properties in Anilines
| Molecular Property | Effect of Electron-Donating Groups | Effect of Electron-Withdrawing Groups |
| C-N Bond Length | Increase researchgate.net | Decrease afit.edu |
| Rotational Barrier | Increase researchgate.net | Decrease medjchem.com |
| Amino Group pKa | Increase researchgate.net | Decrease researchgate.net |
This table provides a generalized summary based on studies of various substituted anilines.
Impact on Oxidation Potentials and Electronic Transitions
The electron-donating nature of the methoxy and methyl groups in this compound makes the molecule more susceptible to oxidation compared to unsubstituted aniline (B41778). The increased electron density, particularly in the highest occupied molecular orbital (HOMO), lowers the energy required to remove an electron. umn.edu This results in a lower oxidation potential. Studies on a range of substituted anilines have established a clear correlation between the electronic properties of the substituents and their oxidation potentials. umn.edursc.org Electron-donating groups consistently lower the oxidation potential, while electron-withdrawing groups increase it. umn.eduresearchgate.net
These electronic effects also manifest in the molecule's electronic absorption spectrum. The electronic transitions, which give rise to absorption bands in the UV-visible region, are sensitive to the energy difference between the molecular orbitals. The presence of electron-donating groups generally leads to a red shift (shift to longer wavelengths) of the absorption bands compared to aniline. acs.org This is because these groups raise the energy of the HOMO more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap. acs.org A study on the electronic spectra of 2-methoxy-5-methylaniline (B41322) in various solvents has been reported, providing insight into its electronic transitions. orientjchem.org
Table 2: Predicted Spectroscopic and Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₇NO uni.lu |
| Molecular Weight | 179.26 g/mol |
| Monoisotopic Mass | 179.13101 Da uni.lu |
| XlogP (predicted) | 3.1 uni.lu |
| Predicted Collision Cross Section ([M+H]⁺) | 139.6 Ų uni.lu |
Data sourced from PubChemLite. uni.lu
Intramolecular Hydrogen Bonding and its Structural Consequences
The presence of a methoxy group at the 2-position (ortho to the amino group) in this compound introduces the possibility of intramolecular hydrogen bonding between the hydrogen atom of the N-H group and the oxygen atom of the methoxy group. This type of interaction, forming a pseudo-six-membered ring, can have significant structural consequences. nih.gov
Comparison with Related N-Alkyl-2-alkoxy/alkyl-anilines for Deriving General Principles
By comparing the structure-property relationships of this compound with those of other N-alkyl-2-alkoxy and N-alkyl-2-alkyl-anilines, several general principles can be derived.
Effect of N-Alkyl Chain Length: Increasing the length of the N-alkyl chain generally increases the lipophilicity and can introduce greater steric hindrance, potentially affecting the planarity of the aniline system and its reactivity.
Effect of Ortho-Substituent: The nature of the ortho-substituent is critical. An alkoxy group, like the methoxy group in the title compound, can participate in intramolecular hydrogen bonding, which can rigidify the structure and influence electronic properties. An alkyl group at the same position would primarily exert a steric effect.
The study of these analogs allows for a systematic understanding of how specific structural modifications translate into predictable changes in chemical and physical properties, a fundamental concept in medicinal chemistry and materials science. umass.edu
Applications As Chemical Intermediates and in Advanced Materials
Precursor in Organic Synthesis
The reactivity of the aniline (B41778) moiety, influenced by the electronic effects of the methoxy (B1213986) and methyl groups, makes 2-methoxy-5-methyl-N-propylaniline a valuable building block in the synthesis of a variety of organic compounds.
Building Block for Dyes and Pigments
Aromatic amines are fundamental precursors in the synthesis of azo dyes, a large and commercially important class of colorants. While direct examples of dyes synthesized from this compound are not extensively documented in publicly available literature, the closely related compound, 2-methoxy-5-methylaniline (B41322), serves as a known precursor for azo dyes. For instance, it is used in the synthesis of 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid. sigmaaldrich.comsigmaaldrich.com The general process for creating azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with a suitable aromatic compound. orientjchem.orgdocsdrive.com
Furthermore, research into disperse dyes, which are used for coloring synthetic fibers, has utilized derivatives of 2-methoxy-5-nitroaniline (B165355). orientjchem.orgdocsdrive.comorientjchem.orgresearchgate.net Through the reduction of the nitro group to an amine and subsequent chemical modifications, a variety of dyes can be produced. This suggests the potential for this compound to be used in the creation of a diverse palette of disperse dyes.
Intermediate in the Synthesis of Complex Organic Compounds
The structural framework of this compound makes it a candidate for the synthesis of more complex molecules, including those with potential biological activity. While specific examples of pharmaceuticals directly synthesized from this compound are not widely reported, its structural motifs are present in various bioactive molecules. For example, the related compound p-Cresidine (2-methoxy-5-methylaniline) is utilized in the preparation of enaminones that exhibit anticonvulsant properties. cookechem.com It is also a building block for crescent oligoamides. cookechem.com The N-propyl group in this compound can enhance the lipophilicity of resulting molecules, a property often tuned in the development of pharmacologically active compounds.
Role in Agrochemical Development
The development of effective and selective herbicides and fungicides is a critical area of chemical research. Anilines and their derivatives are important intermediates in the production of various agrochemicals.
Precursor for Herbicide Synthesis (e.g., Chloroacetanilides)
Chloroacetanilide herbicides are a major class of agrochemicals used for weed control in a variety of crops. A prominent example is metolachlor (B1676510), a selective herbicide effective against grasses and some broadleaf weeds. The synthesis of metolachlor involves the condensation of a substituted aniline with an ether and subsequent acylation. While not a direct precursor, the synthesis of metolachlor utilizes 2-ethyl-6-methylaniline, an aniline with a similar substitution pattern to this compound. This highlights the role of such aniline derivatives as key intermediates in the production of chloroacetanilide herbicides.
| Herbicide | Precursor Aniline | Chemical Family |
| Metolachlor | 2-Ethyl-6-methylaniline | Chloroacetanilide |
Intermediate for Fungicidal Frameworks
The search for novel fungicides with improved efficacy and reduced environmental impact is ongoing. While direct evidence of this compound as a precursor for commercial fungicides is limited, its structural elements are found in some fungicidally active compounds. Research has shown that certain disazo disperse dyes derived from 2-methoxy-5-nitroaniline exhibit some fungicidal properties. orientjchem.orgresearchgate.net The development of new fungicidal compounds often involves the exploration of novel chemical scaffolds, and the aniline structure of this compound provides a versatile starting point for such investigations.
Application in Analytical Chemistry Methodologies
In analytical chemistry, the development of reliable standards and methods is crucial for the accurate detection and quantification of chemical substances. Aromatic amines, due to their reactivity and spectral properties, can be utilized in various analytical applications. The related compound, 2-methoxy-5-methylaniline, is available as an analytical standard. sigmaaldrich.com It is used for the determination of this analyte in various matrices, including wastewater, textiles, and commercial hair dye samples, often employing chromatographic techniques. sigmaaldrich.comsigmaaldrich.com This suggests a potential role for this compound as a reference standard in the development of analytical methods for its detection and for related compounds.
| Compound | Application in Analytical Chemistry |
| 2-Methoxy-5-methylaniline | Analytical Standard |
Furthermore, the amino group of anilines can be derivatized to enhance their detectability in analytical instruments. While no specific derivatization protocols for this compound are prominently documented, its chemical nature allows for such reactions, potentially enabling its use as a chromogenic or fluorogenic reagent in specialized analytical methods.
Potential in Electronic Materials and Chemical Sensors
The broader class of aniline and N-alkylaniline derivatives is recognized for its significant potential in the development of electronic materials and chemical sensors. eurekalert.orgnih.gov These applications stem from the electroactive nature of the aniline moiety, which can be readily oxidized and polymerized to form conductive polymers, and its ability to interact with various chemical species through its reactive sites and adsorption properties.
Derivatives of N-alkylanilines are valuable precursors in the synthesis of polymeric opto-electronic materials. nih.gov The incorporation of an alkyl group on the nitrogen atom of the aniline ring influences the electronic properties, solubility, and processability of the resulting polymers. These polymers, often referred to as poly(N-alkylanilines), are a subclass of conducting polymers that have garnered interest for their potential use in a variety of opto-electronic devices, including light-emitting diodes (LEDs), electrochromic devices, and sensors. eurekalert.org
The properties of these polymeric materials can be tuned by modifying the substituents on the aniline ring and the length of the N-alkyl chain. For instance, the methoxy and methyl groups on the aromatic ring of "this compound" would donate electron density to the polymer backbone, affecting its conductivity and optical properties. The N-propyl group, in turn, can enhance the solubility of the polymer in organic solvents, which is a critical factor for the fabrication of thin films and device manufacturing. eurekalert.org While specific research on polymers derived from "this compound" is not documented, the general principles governing poly(N-alkylanilines) suggest that it could be a promising monomer for creating new functional polymers. nih.gov
The design of chemical sensors often relies on the principle of specific molecular recognition, where a sensing material selectively interacts with a target analyte, leading to a measurable signal. researchgate.netnih.gov Substituted anilines, due to their inherent reactivity and adsorption characteristics, are attractive candidates for the development of such sensing materials. rsc.org
The lone pair of electrons on the nitrogen atom of the aniline group can act as a binding site for Lewis acids and metal ions. Furthermore, the aromatic ring can participate in π-stacking interactions with other aromatic molecules. The reactivity of the amino group and the aromatic ring can be exploited for the covalent immobilization of the aniline derivative onto a sensor substrate or for its participation in a colorimetric or fluorometric reaction upon exposure to an analyte. nih.gov
For "this compound," the combination of the electron-donating methoxy and methyl groups and the N-propyl group would modulate the basicity of the nitrogen atom and the nucleophilicity of the aromatic ring. These features could be harnessed to design sensors for a variety of analytes, including metal ions, acidic gases, and organic pollutants. The adsorption properties of this molecule could also be utilized in the fabrication of chemoresistive sensors, where the adsorption of analyte molecules onto a thin film of the material causes a change in its electrical resistance. nih.gov
Table 2: Potential Applications of Substituted Anilines in Advanced Materials
| Application Area | Material Class | Key Properties | Potential Role of this compound |
| Polymeric Opto-electronics | Poly(N-alkylanilines) | Tunable conductivity, solubility, electrochromism | Monomer for functional polymers |
| Chemical Sensors | Chemoresistive materials, Colorimetric/Fluorometric probes | Molecular recognition, reactivity, adsorption | Active sensing element |
Conclusion and Future Research Directions
Summary of Key Synthetic and Mechanistic Insights
The synthesis of 2-methoxy-5-methyl-N-propylaniline is not extensively documented in peer-reviewed literature, but established methods for producing N-alkylanilines provide clear and reliable pathways. The most direct and industrially scalable approach is the reductive amination of 2-methoxy-5-methylaniline (B41322) (also known as p-Cresidine) with propionaldehyde (B47417). This reaction typically proceeds under catalytic hydrogenation conditions, for instance, using a platinum-on-carbon (Pt/C) catalyst in the presence of hydrogen gas. The mechanism involves the initial formation of a Schiff base intermediate from the condensation of the primary amine and the aldehyde, which is then subsequently reduced to the final N-propylated secondary amine.
Alternative synthetic strategies, common for this class of compounds, include the direct N-alkylation of 2-methoxy-5-methylaniline with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). This method, however, can sometimes suffer from lower selectivity, with the potential for over-alkylation to form the tertiary amine. More modern, metal-free approaches for synthesizing N-substituted anilines, such as those involving the Smiles rearrangement of sulfonyl chlorides and amines, also present viable, though currently unreported for this specific molecule, synthetic routes. acs.org
Mechanistic studies on analogous aniline (B41778) reactions highlight the influence of the substituents on the benzene (B151609) ring. The electron-donating methoxy (B1213986) group at the ortho position and the methyl group at the meta position (relative to the amino group) activate the aromatic ring, influencing its nucleophilicity and reactivity in various transformations.
Unexplored Reactivity and Transformation Pathways
The reactivity of this compound remains largely uncharted territory, presenting a rich field for investigation. Key areas for future study include:
Electrophilic Aromatic Substitution: The activating methoxy and methyl groups strongly direct electrophilic substitution to the positions ortho and para to the methoxy group. Systematic studies on halogenation, nitration, sulfonation, and Friedel-Crafts reactions could yield a library of novel, polysubstituted aniline derivatives. The interplay between the directing effects of the amino and methoxy groups would be of significant mechanistic interest. Recent work on potential-controlled electrochemical halogenation of anilines could offer a highly selective method for these transformations. acs.org
Oxidative Coupling and Polymerization: N-alkylanilines can undergo oxidative polymerization to form conductive polymers. acs.org Investigating the electrochemical or chemical oxidation of this compound could lead to the synthesis of novel polyaniline derivatives. The substituents on the ring would modulate the polymer's electronic properties, solubility, and processability.
C-H Activation: Modern synthetic methods increasingly rely on direct C-H functionalization. Exploring transition-metal-catalyzed C-H activation at the various positions on the aromatic ring or even on the N-propyl group could provide highly efficient and atom-economical routes to complex derivatives, bypassing traditional multi-step synthetic sequences.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the behavior of this compound before embarking on extensive lab work. Future research should leverage these in-silico methods:
Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction pathways for potential reactions, such as electrophilic substitution or C-N coupling. nih.govnih.gov This can predict regioselectivity and help in optimizing reaction conditions. For example, computational studies have been used to elucidate complex reaction pathways in aniline synthesis, ruling out previously proposed mechanisms. nih.gov
Spectroscopic and Electronic Properties: Modeling can predict spectroscopic data (NMR, IR, UV-Vis), which would be invaluable for characterizing new derivatives. Furthermore, calculations can determine electronic properties like HOMO-LUMO gaps, electrostatic potential maps, and dipole moments, which are crucial for understanding the molecule's reactivity and potential applications in materials science.
Molecular Docking: If the molecule or its derivatives are explored for biological applications, docking studies could predict binding affinities and modes with target proteins, such as enzymes or receptors, guiding the design of more potent compounds.
Potential for Novel Derivative Synthesis and Functionalization
The structure of this compound is ripe for derivatization to create a diverse range of new chemical entities.
Functionalization of the Amino Group: The secondary amine can be readily converted into amides, sulfonamides, or ureas. nih.gov These transformations are fundamental in medicinal chemistry and can drastically alter the molecule's properties.
Derivatization of the Aromatic Ring: As mentioned, electrophilic substitution can install a variety of functional groups. Subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on halogenated derivatives would open pathways to complex biaryl structures and other advanced molecular architectures.
Synthesis of Heterocyclic Compounds: Substituted anilines are key precursors for building heterocyclic rings. For instance, reactions with dicarbonyl compounds can lead to the formation of quinolines or other fused ring systems, a common motif in pharmacologically active compounds.
Emerging Applications in Niche Chemical and Materials Science Fields
While specific applications for this compound are not yet established, its structure suggests potential in several advanced fields:
Conducting Polymers: As an N-alkylaniline derivative, it could serve as a monomer for synthesizing soluble and processable conducting polymers. acs.org The methoxy and methyl groups would enhance solubility in organic solvents, a common challenge with the parent polyaniline. These materials could be investigated for use in sensors, anti-static coatings, and organic electronic devices.
Organic Light-Emitting Diodes (OLEDs): Arylamine structures are central to materials used in the hole-transport layers of OLEDs. Derivatives of this compound, particularly those extended through cross-coupling reactions, could be synthesized and evaluated for their charge-transport properties.
Corrosion Inhibitors: Aniline and its derivatives are known to be effective corrosion inhibitors for metals. The lone pair on the nitrogen and the pi-electrons of the benzene ring can coordinate with metal surfaces, forming a protective layer. This compound could be tested for its efficacy in protecting steel and other alloys.
Specialty Dyes and Pigments: The precursor to this compound, 2-methoxy-5-nitroaniline (B165355), is used in the synthesis of azo dyes. nih.gov It is plausible that this compound could be used as a coupling component or a diazo component to create novel dyes with specific chromatic and fastness properties.
Q & A
Q. Key Variables Affecting Yield :
| Variable | Impact | Optimal Range |
|---|---|---|
| Catalyst (e.g., Pd(OAc)₂) | Accelerates coupling efficiency | 1-5 mol% |
| Solvent (e.g., toluene, DMF) | Influences reaction kinetics | Reflux conditions (~110°C) |
| Base (e.g., NaOtBu) | Neutralizes byproducts (HX) | 2-3 equivalents |
Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize reaction time and minimize side products .
How can researchers characterize the purity and structural integrity of this compound?
Answer :
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy at C2, methyl at C5) via ¹H and ¹³C NMR. Expected signals:
- HPLC/GC : Quantify purity (>98%) using reverse-phase C18 columns (UV detection at 254 nm) .
- Mass Spectrometry : Verify molecular weight (e.g., 193.25 g/mol) via ESI-MS .
Quality Control : Compare retention times and spectral data with certified reference standards .
Advanced Research Questions
How should researchers address discrepancies in reported biological activity data for this compound derivatives?
Answer :
Contradictions in bioactivity data often arise from:
Q. Resolution Strategies :
Systematic SAR Studies : Synthesize derivatives with controlled substituent changes (e.g., halogenation at C4) and test under standardized conditions .
Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to target receptors .
Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding non-peer-reviewed sources like BenchChem) .
Example : A derivative with a nitro group at C2 may show enhanced antimicrobial activity but reduced solubility, requiring formulation adjustments .
What strategies are effective in optimizing the regioselectivity of electrophilic substitution reactions on this compound?
Answer :
Regioselectivity is governed by directing groups:
- Methoxy (-OCH₃) : Strongly ortho/para-directing.
- Methyl (-CH₃) : Weakly meta-directing.
Q. Experimental Design :
| Electrophile | Predominant Position | Rationale |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Para to methoxy (C5) | Methoxy dominates directing . |
| Sulfonation (SO₃) | Ortho to methoxy (C1) | Steric hindrance from methyl limits meta substitution . |
Advanced Technique : Use low-temperature conditions (-10°C) to favor kinetic over thermodynamic control .
How can computational chemistry aid in predicting the reactivity of this compound in novel reaction systems?
Answer :
Key Computational Tools :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in methanol vs. DMF) .
Case Study : DFT studies on similar methoxy-aniline derivatives revealed that electron-donating groups lower activation energy for amination reactions by 15-20% .
Safety and Handling
What are the critical safety considerations when handling this compound in laboratory settings?
Q. Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., methanol, toluene) .
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Note : Avoid inhalation of dust/fumes; conduct regular air monitoring in compliance with OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
